molecular formula C6H6O5 B12882049 Bis(hydroxymethyl)maleic anhydride

Bis(hydroxymethyl)maleic anhydride

Cat. No.: B12882049
M. Wt: 158.11 g/mol
InChI Key: ZZYCDYRTIFFTPI-UHFFFAOYSA-N
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Description

3,4-Bis(hydroxymethyl)furan-2,5-dione is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two hydroxymethyl groups at the 3 and 4 positions and a dione group at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Bis(hydroxymethyl)furan-2,5-dione can be synthesized through several methods. One common approach involves the reduction of dimethyl 3,4-furandicarboxylate. This reduction can be catalyzed by various catalysts such as nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide under high temperatures and high hydrogen pressure . Another method involves the use of sodium amalgam as a reducing agent .

Industrial Production Methods

In an industrial setting, the production of 3,4-bis(hydroxymethyl)furan-2,5-dione typically involves the catalytic hydrogenation of dimethyl 3,4-furandicarboxylate. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(hydroxymethyl)furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The dione group can be reduced to form hydroxyl groups.

    Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are hydroxyl derivatives.

    Substitution: The major products are ethers or esters, depending on the substituent used.

Scientific Research Applications

3,4-Bis(hydroxymethyl)furan-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-bis(hydroxymethyl)furan-2,5-dione involves its ability to undergo various chemical transformations. The hydroxymethyl groups and the dione moiety can participate in different reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Properties

Molecular Formula

C6H6O5

Molecular Weight

158.11 g/mol

IUPAC Name

3,4-bis(hydroxymethyl)furan-2,5-dione

InChI

InChI=1S/C6H6O5/c7-1-3-4(2-8)6(10)11-5(3)9/h7-8H,1-2H2

InChI Key

ZZYCDYRTIFFTPI-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=O)OC1=O)CO)O

Origin of Product

United States

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